LY117018 TFA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

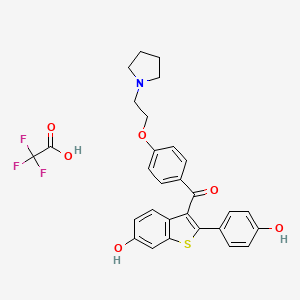

C29H26F3NO6S |

|---|---|

Molekulargewicht |

573.6 g/mol |

IUPAC-Name |

[6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C27H25NO4S.C2HF3O2/c29-20-7-3-19(4-8-20)27-25(23-12-9-21(30)17-24(23)33-27)26(31)18-5-10-22(11-6-18)32-16-15-28-13-1-2-14-28;3-2(4,5)1(6)7/h3-12,17,29-30H,1-2,13-16H2;(H,6,7) |

InChI-Schlüssel |

LJDNVFAQGQPDEJ-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O.C(=O)(C(F)(F)F)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

LY117018 as a selective estrogen receptor modulator

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: LY117018, a nonsteroidal benzothiophene (B83047) derivative, is a selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogenic and antiestrogenic activities. Its unique pharmacological profile has prompted extensive research into its potential therapeutic applications, particularly in the context of breast cancer and other estrogen-related disorders. This technical guide provides a comprehensive overview of LY117018, focusing on its receptor binding, in vitro and in vivo potency, and the molecular mechanisms that underpin its selective actions.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the biological activity of LY117018.

Table 1: Estrogen Receptor Binding Affinity

| Ligand | Receptor | Relative Binding Affinity (RBA) vs. Estradiol (B170435) | Cell Line | Reference |

| LY117018 | Estrogen Receptor | Equal | MCF-7, ES-1 | [1] |

| LY117018 | Estrogen Receptor | Greater than Tamoxifen | MCF-7 | [2] |

Table 2: In Vitro Potency in Breast Cancer Cell Lines

| Cell Line | Parameter | LY117018 Potency | Comparison | Reference |

| MCF-7 | Inhibition of Cell Growth | 100-1000 times more potent than Tamoxifen | Tamoxifen | [2] |

| ES-1 | Reversal of Estradiol-induced Growth Inhibition | Effective | Tamoxifen (ineffective) | [1] |

| T47D | Inhibition of Estrogen-dependent Cell Proliferation | Effective | Estradiol | [3] |

Table 3: In Vivo Uterotrophic Activity in Rats

| Activity | Dose Range (per day) | Effect | Species | Reference |

| Estrogenic | 2.5 - 120 µg | Weak partial agonist | Rat | [4] |

| Antiestrogenic | 0.32 - 82 µg | Dose-related inhibition of estradiol-induced uterine weight increase | Rat | [4] |

Key Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Competitive Radioligand Binding Assay

This assay is used to determine the relative binding affinity of LY117018 for the estrogen receptor.

-

Materials:

-

ER-positive cytosol (e.g., from MCF-7 cells or rat uterus)

-

[3H]-Estradiol (radioligand)

-

Unlabeled LY117018 and other competitor compounds

-

Assay buffer (e.g., Tris-HCl buffer with protease inhibitors)

-

Scintillation cocktail and counter

-

-

Procedure:

-

Prepare serial dilutions of unlabeled LY117018 and other competitor compounds.

-

In a multi-well plate, incubate a fixed concentration of [3H]-Estradiol with the ER-containing cytosol in the presence of varying concentrations of the competitor compounds.

-

Include control wells with [3H]-Estradiol and cytosol only (total binding) and wells with a large excess of unlabeled estradiol (non-specific binding).

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the percentage of specific binding at each competitor concentration.

-

Plot the percentage of specific binding against the log of the competitor concentration to generate a competition curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific [3H]-Estradiol binding).

-

The relative binding affinity (RBA) can be calculated using the formula: RBA = (IC50 of Estradiol / IC50 of LY117018) x 100.

-

Cell Proliferation Assay (MCF-7 and T47D cells)

This assay measures the effect of LY117018 on the growth of estrogen-responsive breast cancer cells.

-

Materials:

-

MCF-7 or T47D breast cancer cells

-

Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS)

-

Phenol (B47542) red-free medium with charcoal-stripped FBS (to remove endogenous estrogens)

-

LY117018, Estradiol, and other test compounds

-

Cell viability reagent (e.g., MTT, XTT, or a luminescent-based assay)

-

Microplate reader

-

-

Procedure:

-

Culture MCF-7 or T47D cells in standard medium.

-

For the experiment, switch the cells to phenol red-free medium with charcoal-stripped FBS for a period to deplete them of estrogenic stimuli.

-

Seed the cells into 96-well plates at a predetermined density.

-

After allowing the cells to attach, treat them with a range of concentrations of LY117018, with and without a fixed concentration of estradiol. Include vehicle-treated and estradiol-only controls.

-

Incubate the plates for a period of 3 to 7 days.

-

At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.

-

Measure the absorbance or luminescence using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the appropriate control.

-

Plot the percentage of inhibition against the log of the LY117018 concentration to determine the IC50 value.

-

Immature Rat Uterotrophic Assay

This in vivo assay assesses the estrogenic and antiestrogenic activity of LY117018 by measuring its effect on uterine weight.

-

Animals:

-

Immature female rats (e.g., Sprague-Dawley or Wistar), typically 18-20 days old.

-

-

Materials:

-

LY117018, Estradiol (or Ethinyl Estradiol as a positive control)

-

Vehicle (e.g., corn oil)

-

-

Procedure:

-

Acclimatize the immature female rats for a few days.

-

Randomly assign the animals to different treatment groups (vehicle control, positive control, and various doses of LY117018, with and without estradiol).

-

Administer the test substances daily for three consecutive days via oral gavage or subcutaneous injection.

-

On the day after the last dose, euthanize the animals.

-

Carefully dissect the uterus, trim away any adhering fat and connective tissue, and blot to remove excess fluid.

-

Record the wet weight of the uterus.

-

Calculate the mean uterine weight for each treatment group.

-

Statistical analysis is performed to determine if there are significant differences in uterine weight between the treatment groups and the control groups. An increase in uterine weight indicates estrogenic activity, while a reduction in estradiol-induced uterine weight gain indicates antiestrogenic activity.

-

Signaling Pathways and Mechanisms of Action

LY117018 exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. The binding of LY117018 to the ER induces a conformational change in the receptor that is distinct from that induced by estrogens. This altered conformation leads to differential recruitment of co-regulatory proteins (coactivators and corepressors) to the receptor-DNA complex, resulting in tissue-specific modulation of gene expression.

Classical ERE-Mediated Signaling: In tissues like the breast, LY117018 acts as an antagonist. After binding to the ER, the LY117018-ER complex binds to Estrogen Response Elements (EREs) in the promoter regions of target genes. The conformation induced by LY117018 favors the recruitment of corepressors and hinders the binding of coactivators, leading to the repression of estrogen-stimulated gene transcription and subsequent inhibition of cell proliferation. For instance, LY117018 blocks the estradiol-induced expression of tissue-type plasminogen activator (t-PA)[1].

AP-1 Mediated Signaling: Estrogen receptors can also modulate gene expression indirectly by interacting with other transcription factors, such as AP-1 (Activator Protein-1). The nature of ER interaction at AP-1 sites is complex and can lead to either agonistic or antagonistic effects depending on the cellular context and the specific SERM. The precise mechanism by which LY117018 modulates AP-1 signaling requires further elucidation but contributes to its tissue-selective profile.

Differential Effects in Specific Cell Lines: In T47D breast cancer cells, LY117018 exhibits a unique profile where it inhibits estrogen-dependent cell proliferation while simultaneously mimicking some estrogenic effects, such as the induction of p53 and the hyperphosphorylation of the retinoblastoma protein (pRb)[3]. This suggests that LY117018 can selectively activate certain downstream pathways while blocking others, highlighting the complexity of its mechanism of action.

Conclusion

LY117018 is a potent selective estrogen receptor modulator with a distinct pharmacological profile. It demonstrates high affinity for the estrogen receptor and acts as a strong antiestrogen (B12405530) in breast cancer cells, inhibiting their proliferation at concentrations significantly lower than tamoxifen. In vivo, it exhibits weak partial estrogenic activity in the uterus while effectively antagonizing the effects of estradiol. The molecular basis for its tissue-selective actions lies in its ability to induce a unique conformational change in the estrogen receptor, leading to differential gene regulation through both ERE- and non-ERE-mediated pathways. Further research into the precise molecular interactions and downstream signaling cascades modulated by LY117018 will be crucial for fully elucidating its therapeutic potential and for the development of next-generation SERMs with improved efficacy and safety profiles.

References

- 1. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, LY117018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of LY117018 (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of the uterotropic activity of estrogens and antiestrogens by the short acting antiestrogen LY117018 - PubMed [pubmed.ncbi.nlm.nih.gov]

LY117018: A Technical Guide to a Novel Raloxifene Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of LY117018, a selective estrogen receptor modulator (SERM) and a close structural analog of raloxifene (B1678788). LY117018 exhibits a distinct pharmacological profile, demonstrating potent antiestrogenic effects in certain tissues while retaining some estrogenic activity in others. This document details its mechanism of action, presents comparative quantitative data on its biological activity, outlines key experimental protocols for its evaluation, and visualizes its known signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of oncology, endocrinology, and drug development.

Introduction

Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogen receptor (ER) agonist or antagonist activity.[1][2] Raloxifene, a second-generation SERM, is clinically approved for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[3][4] LY117018, a benzothiophene (B83047) derivative, is a raloxifene analog that has been instrumental in elucidating the structure-activity relationships and mechanisms of action of SERMs.[5][6] It is characterized by its high affinity for the estrogen receptor and its potent antiestrogenic effects, particularly in breast cancer cell lines.[7] This guide provides an in-depth technical examination of LY117018, with a focus on its comparative pharmacology to raloxifene.

Chemical Structure and Properties

LY117018, chemically known as [6-hydroxy-2-(p-hydroxyphenyl)-benzo(b)thien-3-yl][p-(2-pyrrolidinoethoxy)phenyl] methanone, shares the core benzothiophene structure of raloxifene.

Table 1: Chemical and Physical Properties of LY117018

| Property | Value |

| IUPAC Name | [6-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl][4-(2-pyrrolidin-1-ylethoxy)phenyl]methanone |

| Molecular Formula | C28H27NO4S |

| Molecular Weight | 485.6 g/mol |

| CAS Number | 63676-25-5 |

Mechanism of Action

Like other SERMs, LY117018 exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors.[1][8] The binding of LY117018 to the ER induces a conformational change in the receptor. This altered conformation affects the recruitment of co-activator and co-repressor proteins to the receptor-DNA complex, leading to tissue-specific modulation of gene expression.[8] In tissues like the breast, LY117018 acts as an ER antagonist, inhibiting the proliferative effects of estrogen.[5][7] In contrast, it can exhibit estrogenic (agonist) effects in other tissues, such as bone.

Quantitative Biological Data

The following tables summarize the available quantitative data for LY117018 and raloxifene, providing a basis for comparison. It is important to note that direct comparisons are most accurate when data is generated within the same study under identical experimental conditions.

Table 2: Estrogen Receptor Binding Affinity

| Compound | Receptor | Relative Binding Affinity (RBA) (%) vs. Estradiol (B170435) | Reference |

| LY117018 | ER | ~100 (equal to estradiol) | [3] |

| Raloxifene | ERα | ~25 | [9] |

| Fluoroalkylated Raloxifene 1 | ER | 45 | [9] |

| Fluoroalkylated Raloxifene 2 | ER | 60 | [9] |

| Fluoroalkylated Raloxifene 3 | ER | 89 | [9] |

Note: RBA values can vary between different assay systems and laboratories.

Table 3: In Vitro Anti-proliferative Activity in Breast Cancer Cell Lines

| Compound | Cell Line | IC50 | Reference |

| LY117018 | MCF-7 | Not explicitly stated, but noted to be 100-1000 times more potent than tamoxifen | [7] |

| Raloxifene | T47D | ~10-8 M (inhibits estradiol-induced cell migration) | [10][11] |

| Raloxifene | MCF-7 | Induces cell death at 10-20 µM | [12] |

| Tamoxifen | MCF-7 | IC50 = 20.5 ± 4.0 μM | |

| 4-hydroxytamoxifen (B85900) | T47D | IC50 = 4.2 µM | [13] |

| 4-hydroxytamoxifen | MCF-7 | IC50 = 3.2 µM | [13] |

Note: IC50 values are highly dependent on the specific cell line, assay duration, and other experimental conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize LY117018 and other SERMs.

Competitive Estrogen Receptor Binding Assay

This assay determines the relative affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand, typically [3H]-estradiol.[14][15][16]

Materials:

-

Rat uterine cytosol (source of estrogen receptors)

-

[3H]-17β-estradiol (radiolabeled ligand)

-

Unlabeled 17β-estradiol (for standard curve)

-

Test compound (e.g., LY117018, raloxifene)

-

Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer, pH 7.4)

-

Hydroxyapatite (B223615) (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in ice-cold assay buffer. The homogenate is centrifuged to pellet cellular debris, and the supernatant (cytosol) is collected.[14]

-

Competitive Binding Reaction: A fixed concentration of [3H]-estradiol and varying concentrations of the unlabeled competitor (estradiol standard or test compound) are incubated with a fixed amount of uterine cytosol.[14]

-

Separation of Bound and Free Ligand: The reaction mixture is incubated with a hydroxyapatite (HAP) slurry, which binds the receptor-ligand complexes. The HAP is then washed to remove unbound ligand.[14]

-

Quantification: The radioactivity of the HAP pellet (representing bound ligand) is measured using a scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of specifically bound [3H]-estradiol against the log concentration of the competitor. The IC50 value (concentration of competitor that inhibits 50% of [3H]-estradiol binding) is determined. The relative binding affinity (RBA) is calculated as: (IC50 of estradiol / IC50 of test compound) x 100.

MCF-7 Cell Proliferation Assay (E-Screen)

This assay measures the effect of a test compound on the proliferation of estrogen-sensitive MCF-7 human breast cancer cells.[17][18]

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Hormone-free medium (phenol red-free DMEM with charcoal-stripped FBS)

-

Test compound (e.g., LY117018, raloxifene)

-

Estradiol (positive control)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTT, SRB)

-

Plate reader

Procedure:

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates in hormone-free medium and allowed to attach and adapt for 24-48 hours.[17]

-

Treatment: The medium is replaced with fresh hormone-free medium containing various concentrations of the test compound, estradiol (as a positive control for proliferation), or vehicle control.

-

Incubation: The cells are incubated for a defined period (typically 6 days), with media changes as needed.[17]

-

Cell Viability Assessment: At the end of the incubation period, cell viability is assessed using a suitable assay (e.g., MTT or SRB). The absorbance is measured using a plate reader.

-

Data Analysis: The effect on cell proliferation is calculated as a percentage of the vehicle control. For inhibitory compounds, the IC50 value (concentration that inhibits cell growth by 50%) is determined from a dose-response curve.

Signaling Pathways

LY117018, as a modulator of the estrogen receptor, influences various downstream signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate some of the known pathways affected by LY117018 and provide a comparison with estradiol.

Regulation of p53 and pRb in T47D Breast Cancer Cells

In T47D breast cancer cells, both estradiol and LY117018 have been shown to increase the levels of the tumor suppressor protein p53 and promote the hyperphosphorylation of the retinoblastoma protein (pRb).[5] However, their ultimate effects on cell proliferation are opposing. Estradiol stimulates proliferation, while LY117018 inhibits estradiol-induced proliferation.[5]

Caption: Regulation of p53, pRb, and cell proliferation by Estradiol and LY117018 in T47D cells.

LY117018 and the ERK1/2 Signaling Pathway

LY117018 has been shown to suppress oxidative stress-induced apoptosis in endothelial cells through the activation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. This effect is mediated by the estrogen receptor.

Caption: LY117018-mediated activation of the ERK1/2 pathway leading to inhibition of apoptosis.

Discussion and Future Directions

LY117018 has proven to be a valuable research tool for understanding the complex pharmacology of SERMs. Its high affinity for the estrogen receptor and potent antiestrogenic activity in breast cancer models underscore the potential for developing novel SERMs with improved therapeutic indices. The differential effects of LY117018 on signaling pathways, such as its ability to induce p53 and pRb phosphorylation while inhibiting proliferation, highlight the intricate and context-dependent nature of SERM action.

Future research should focus on obtaining more direct comparative data between LY117018 and raloxifene across a range of in vitro and in vivo models. A deeper understanding of the structural basis for the differential activities of these analogs will be crucial for the rational design of next-generation SERMs with optimized tissue selectivity and safety profiles. Investigating the full spectrum of genes regulated by LY117018 in different tissues will provide further insights into its unique biological activities.

Conclusion

LY117018 stands out as a potent raloxifene analog with significant antiestrogenic properties. This technical guide has summarized its key characteristics, provided comparative data, outlined essential experimental protocols, and visualized its known signaling mechanisms. The information presented herein should serve as a solid foundation for researchers and drug development professionals working to advance our understanding and application of selective estrogen receptor modulators.

References

- 1. What is the mechanism of Raloxifene Hydrochloride? [synapse.patsnap.com]

- 2. Raloxifene and its role in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Raloxifene Hydrochloride - NCI [cancer.gov]

- 4. The effect of raloxifene on risk of breast cancer in postmenopausal women: results from the MORE randomized trial. Multiple Outcomes of Raloxifene Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of LY117018 (a SERM analog of raloxifene) on tumor suppressor proteins and proliferation of breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eco.korea.ac.kr [eco.korea.ac.kr]

- 7. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Synthesis and binding affinities of fluoroalkylated raloxifenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effects of raloxifene on breast cancer cell migration and invasion through the actin cytoskeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effects of raloxifene on breast cancer cell migration and invasion through the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Raloxifene Induces Autophagy-Dependent Cell Death in Breast Cancer Cells via the Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Sensitization of estrogen receptor-positive breast cancer cell lines to 4-hydroxytamoxifen by isothiocyanates present in cruciferous plants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 16. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 17. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity of LY117018 TFA

Introduction: LY117018, an analog of raloxifene (B1678788), is a nonsteroidal benzothiophene (B83047) derivative that functions as a selective estrogen receptor modulator (SERM).[1][2] It is frequently supplied as a trifluoroacetate (B77799) (TFA) salt, a common counterion for synthetic compounds that can occasionally influence biological assays.[3][4] This molecule has been a subject of extensive research due to its potent and tissue-specific interactions with estrogen receptors (ERs), exhibiting a distinct profile of estrogenic and antiestrogenic activities. This guide provides a comprehensive overview of the biological activities of LY117018, focusing on its mechanism of action, quantitative effects, underlying signaling pathways, and the experimental protocols used for its characterization.

Mechanism of Action

LY117018 exerts its biological effects primarily by binding to estrogen receptors, acting as a competitive antagonist in some tissues while mimicking the effects of estrogen in others. In human breast cancer cell lines like MCF-7, LY117018 demonstrates potent antiestrogenic effects, being 100 to 1000 times more effective than tamoxifen (B1202) at inhibiting cell growth.[5] It has a higher affinity for the estrogen receptor than tamoxifen and, unlike tamoxifen, is devoid of estrogenic effects such as the induction of progesterone (B1679170) receptors in these cells.[5]

Interestingly, studies in desmoid tumor cells suggest that while LY117018 inhibits cell proliferation, it does not displace [3H]17β-estradiol binding, indicating the potential existence of distinct LY117018 binding sites or a different mechanism of action in these specific cells.[6] In vivo studies in rats have further highlighted its unique mechanism, showing that LY117018 can block or reverse the uterotropic effects of estradiol (B170435) but cannot antagonize the action of tamoxifen, suggesting these antiestrogens may act at separate sites or through different molecular pathways.[7]

Quantitative Data Summary

The biological activity of LY117018 has been quantified across various in vitro and in vivo models. The following tables summarize these key findings.

Table 1: Estrogen Receptor Binding and Antiproliferative Potency

| Parameter | Cell Line | Value/Observation | Reference |

| ER Binding Affinity | MCF-7 | Higher than tamoxifen. Equal to estradiol. | [5][8] |

| Inhibition of Cell Growth | MCF-7 | 100-1000 times more potent than tamoxifen. | [5] |

| IC₅₀ (Cell Proliferation) | MCF-7 | ~1 µM (at 96 hours) | [2] |

| t-PA Expression Inhibition | ES-1 (MCF-7 variant) | ~100 times more potent than tamoxifen. | [8] |

Table 2: In Vitro Biological Effects

| Effect | Cell/Tissue Model | Key Findings | Reference |

| Cell Proliferation | Desmoid Tumor Cells | Inhibited cell proliferation and collagen type I synthesis. | [6] |

| Cell Growth | HCT8 (Adenocarcinoma) | Reduced cell growth. | [6] |

| Apoptosis | Bovine Carotid Artery Endothelial Cells | Inhibited hydrogen peroxide-induced apoptosis. | [9] |

| Tumor Suppressor Proteins | T47D Breast Cancer Cells | At low concentrations (0.01-10 nM), increased p53 levels. At 1 µM, induced hypophosphorylated pRb. | [2] |

Table 3: In Vivo Biological Effects

| Effect | Animal Model | Key Findings | Reference |

| Uterotropic Effects | Ovariectomized Mice/Rats | Acts as a partial agonist in the uterus when administered alone, but completely reverses estradiol-induced uterine weight gain.[10] | [7][10] |

| Lipid Metabolism | Insulin-Resistant JCR:LA-cp Rats | Decreased plasma cholesterol esters, leading to a 40% reduction in total cholesterol. | |

| Cardiovascular Function | Insulin-Resistant JCR:LA-cp Rats | Prevented L-NAME-induced hypertension and inhibited platelet aggregation. | [11] |

| Nerve Regeneration | Ovariectomized Mice (Sciatic Nerve Crush) | Significantly accelerated functional recovery and increased the number and mean axonal area of regenerating nerve fibers. | [12] |

| Bone Metabolism | Ovariectomized Rats | In combination with PTH(1-34), allowed for reduced dosing of the anabolic agent to reverse osteopenia. | [13] |

| Neuroendocrine Function | Ovariectomized Rats | Exerted an estrogen-like action on beta-endorphin (B3029290) levels when given alone, but an anti-estrogen effect when co-administered with estradiol. |

Signaling Pathways and Visualizations

LY117018 modulates several key signaling pathways to exert its pleiotropic effects. Its anti-apoptotic action in the vasculature and its influence on cell cycle proteins are particularly well-characterized.

One of the critical pathways is the Extracellular signal-Regulated Kinase (ERK1/2) pathway. In vascular endothelial cells, LY117018 protects against oxidative stress-induced apoptosis by activating ERK1/2.[9] This effect is dependent on the estrogen receptor, as it is blocked by the ER antagonist ICI 182,780.[9] The activation is non-genomic, as it is not inhibited by the transcription inhibitor actinomycin (B1170597) D.[9]

Caption: LY117018 Anti-Apoptotic Signaling Pathway.[9]

LY117018 also influences the cell cycle through its effects on key tumor suppressor proteins, including p53 and the retinoblastoma protein (pRb) . In T47D breast cancer cells, low concentrations of LY117018 can increase p53 levels, while higher concentrations lead to a predominantly hypophosphorylated (active) state of pRb, which is associated with cell cycle arrest.[2]

Caption: Effect of LY117018 on Tumor Suppressor Proteins.[2]

Experimental Protocols

The characterization of LY117018 involves a range of standard and specialized biological assays.

This protocol is used to determine the effect of LY117018 on the growth of cancer cells, such as the MCF-7 human breast cancer line.

-

Cell Culture: MCF-7 cells are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum) in a humidified incubator at 37°C and 5% CO₂.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to attach overnight.

-

Treatment: The culture medium is replaced with a medium containing various concentrations of LY117018 TFA (e.g., from 0.01 nM to 10 µM) and appropriate controls (vehicle, estradiol).

-

Incubation: Cells are incubated with the compound for a specified period (e.g., 96 hours).[2]

-

Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or WST-1. The absorbance is read using a microplate reader.

-

Data Analysis: The results are expressed as a percentage of the vehicle control, and the IC₅₀ value is calculated using non-linear regression analysis.

Caption: Workflow for a typical cell proliferation assay.[2]

This method is used to detect the activation of the ERK1/2 signaling pathway in response to LY117018.[9]

-

Cell Culture and Treatment: Bovine carotid artery endothelial cells are grown to near confluence and then serum-starved for 24 hours. Cells are then treated with LY117018 (e.g., 10⁻⁷ M) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Protein Extraction: Cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in each lysate is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated overnight at 4°C with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2). The membrane is then washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is often stripped and re-probed for total ERK1/2 as a loading control.

This assay assesses the estrogenic and antiestrogenic activity of LY117018 on the uterus.[7][10]

-

Animal Model: Immature or adult female rats are ovariectomized and allowed to recover for at least one week to ensure the depletion of endogenous estrogens.

-

Dosing Regimen: Animals are divided into groups and treated daily via subcutaneous injection or oral gavage for 3-7 days with:

-

Vehicle control

-

Estradiol (E₂)

-

LY117018 alone

-

Estradiol plus LY117018

-

-

Tissue Collection: 24 hours after the final dose, the animals are euthanized, and the uteri are carefully dissected and weighed (wet weight).

-

Data Analysis: The uterine weights of the different treatment groups are compared. An increase in uterine weight relative to the vehicle control indicates estrogenic (agonist) activity. The inhibition of E₂-induced uterine weight gain indicates antiestrogenic (antagonist) activity.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In vitro bioeffects of the antiestrogen LY117018 on desmoid tumor and colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Evidence for biological action of the antiestrogens LY117018 and tamoxifen by different mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, LY117018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Raloxifene analogue LY117018 suppresses oxidative stress-induced endothelial cell apoptosis through activation of ERK1/2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The antiestrogen LY117018 blocks effects of estradiol on pituitary glucose-6-phosphate dehydrogenase specific activity and on serum LH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of LY117018 and the estrogen analogue, 17alpha-ethinylestradiol, on vascular reactivity, platelet aggregation, and lipid metabolism in the insulin-resistant JCR:LA-cp male rat: role of nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Raloxifene analog LY117018 enhances the regeneration of sciatic nerve in ovariectomized female mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The addition of a raloxifene analog (LY117018) allows for reduced PTH(1-34) dosing during reversal of osteopenia in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of LY117018 on Breast Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY117018, a nonsteroidal benzothiophene (B83047) derivative, is a selective estrogen receptor modulator (SERM) with potent antiestrogenic properties. It exhibits a high affinity for the estrogen receptor (ER), approximately 100 times greater than that of tamoxifen, a widely used SERM in breast cancer therapy.[1][2] This technical guide provides a comprehensive overview of the in vitro effects of LY117018 on breast cancer cells, focusing on its impact on cell proliferation, apoptosis, and cell cycle progression. Detailed experimental protocols and an exploration of the underlying signaling pathways are presented to support further research and drug development efforts in the field of breast cancer therapeutics.

Data Presentation: Quantitative Effects of LY117018

The following tables summarize the quantitative data on the in vitro effects of LY117018 on various breast cancer cell lines.

Table 1: Anti-proliferative Activity of LY117018 in Breast Cancer Cell Lines

| Cell Line | Assay | IC50 | Notes |

| MCF-7 (ER+) | Cell Growth Inhibition | Not explicitly stated, but 100-1000 times more potent than tamoxifen.[1] | LY117018 is a very effective antiestrogen (B12405530) with no stimulatory effects observed.[1] |

| T47D (ER+) | Cell Proliferation | Not explicitly stated, but inhibits estradiol-induced cell proliferation.[3] | Mimics some of estradiol's effects on tumor suppressor proteins while inhibiting proliferation.[3] |

| MDA-MB-231 (ER-) | Not available | Not available | Data on the direct effect of LY117018 on ER-negative cell lines is limited in the provided search results. |

Table 2: Effects of LY117018 on Apoptosis and Cell Cycle in Breast Cancer Cell Lines

| Cell Line | Parameter | Treatment | Observation |

| T47D (ER+) | p53 levels | LY117018 | 2- to 3-fold increase.[3] |

| T47D (ER+) | pRb phosphorylation | LY117018 | Hyperphosphorylation.[3] |

| MCF-7 (ER+) | Cell Cycle | Not available | Specific percentages for G1, S, and G2/M phases are not detailed in the provided search results. |

| MDA-MB-231 (ER-) | Cell Cycle | Not available | Data on the direct effect of LY117018 on ER-negative cell lines is limited in the provided search results. |

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the effects of LY117018 on breast cancer cells.

Cell Viability and Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Breast cancer cells (e.g., MCF-7, T47D, MDA-MB-231)

-

Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

LY117018 stock solution (dissolved in a suitable solvent like DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of LY117018 in culture medium.

-

Remove the medium from the wells and add 100 µL of the prepared LY117018 dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest LY117018 concentration).

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (B164497) (PS) and membrane integrity.

Materials:

-

Breast cancer cells

-

LY117018

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of LY117018 for the desired time.

-

Harvest the cells, including both adherent and floating cells, by trypsinization.

-

Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.

-

Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples within 1 hour using a flow cytometer.

-

Viable cells: Annexin V-negative, PI-negative

-

Early apoptotic cells: Annexin V-positive, PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive

-

Necrotic cells: Annexin V-negative, PI-positive

-

Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Breast cancer cells

-

LY117018

-

Cold 70% ethanol (B145695)

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells and treat with LY117018 as described for the apoptosis assay.

-

Harvest the cells by trypsinization.

-

Wash the cells with cold PBS and centrifuge.

-

Resuspend the cell pellet in 1 mL of cold PBS.

-

While gently vortexing, add the cell suspension dropwise into 4 mL of ice-cold 70% ethanol for fixation.

-

Incubate the cells at -20°C for at least 2 hours.

-

Centrifuge the fixed cells and wash twice with cold PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

Signaling Pathway of LY117018 in ER-Positive Breast Cancer Cells

Caption: LY117018 mechanism in ER+ breast cancer cells.

Experimental Workflow for Assessing Cell Viability

Caption: Workflow of the MTT assay for cell viability.

Logical Relationship of Apoptosis and Cell Cycle Arrest

Caption: LY117018 induces G1 arrest, which can lead to apoptosis.

Conclusion

LY117018 demonstrates significant anti-proliferative effects in ER-positive breast cancer cell lines, acting as a potent antiestrogen. Its mechanism of action involves the inhibition of the estrogen receptor signaling pathway, leading to a G1 phase cell cycle arrest. This is mediated, at least in part, by preventing the phosphorylation of the retinoblastoma protein and subsequently inhibiting the activity of E2F transcription factors. While the induction of apoptosis is a plausible consequence of this cell cycle arrest, further quantitative studies are required to fully elucidate the extent and kinetics of this process in various breast cancer cell line models. The detailed protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers investigating the therapeutic potential of LY117018 and other SERMs in the treatment of breast cancer. Further research into the interplay with other signaling pathways, such as the PI3K/AKT pathway, will be crucial in understanding potential resistance mechanisms and developing effective combination therapies.

References

In-depth Technical Guide: The Effects of LY117018 TFA on Gene Expression

Notice: Following a comprehensive search for scientific literature, no direct studies detailing the effects of LY117018 TFA on gene expression were identified. The search terms included "this compound gene expression," "this compound mechanism of action," "this compound clinical trials," and "this compound signaling pathways."

The retrieved results focused on unrelated topics, including the reaction mechanisms of different trifluoroacetate (B77799) compounds, the role of inflammation in osteoarthritis, the use of chromone (B188151) derivatives in fibrosis, the synthesis of other pharmaceutical compounds, and analytical methods for trifluoroacetic acid. One study was found that discussed differentially expressed genes in rheumatoid arthritis and their associated signaling pathways, but this research did not involve this compound.

Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data on gene expression, detailed experimental protocols, and signaling pathway diagrams, due to the absence of relevant scientific data in the public domain based on the conducted searches.

Further research or access to proprietary data would be required to generate the content requested by the user.

An In-Depth Technical Guide to the TFA Salt of LY117018

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY117018, a nonsteroidal benzothiophene (B83047) derivative, is a selective estrogen receptor modulator (SERM) with significant antiestrogenic properties. This technical guide provides a comprehensive overview of the trifluoroacetate (B77799) (TFA) salt of LY117018, focusing on its mechanism of action, biological effects, and the available quantitative data. The document is intended to serve as a resource for researchers and professionals engaged in the fields of oncology, endocrinology, and drug development. While specific data on the physicochemical properties of the LY117018 TFA salt are not extensively available in public literature, this guide compiles the existing biological data on the parent compound and provides context on the nature of TFA salts.

Introduction

LY117018 is a potent antiestrogen (B12405530) that has been investigated for its potential in breast cancer therapy. It belongs to the same chemical class as raloxifene (B1678788) and exerts its effects by binding to estrogen receptors (ERs), thereby modulating the transcription of estrogen-responsive genes. The trifluoroacetate (TFA) salt form is common for synthetic peptides and small molecules, often resulting from purification processes using trifluoroacetic acid. Understanding the biological activity of LY117018 is crucial for its potential therapeutic applications.

Physicochemical Properties of LY117018

| Property | Value |

| Chemical Name | 6-hydroxy-2-(p-hydroxyphenyl)-benzo(b)thien-3-yl-p-(2-(pyrrolidinyl)ethoxy) phenyl ketone |

| CAS Number | 63676-25-5 |

| Chemical Formula | C₂₇H₂₅NO₄S |

| Molecular Weight | 459.56 g/mol |

| Exact Mass | 459.1504 |

Note: The molecular weight of the TFA salt would be the molecular weight of the parent compound plus the molecular weight of trifluoroacetic acid (114.02 g/mol ).

Mechanism of Action and Signaling Pathways

LY117018 acts as a selective estrogen receptor modulator, exhibiting antagonist or partial agonist effects in a tissue-specific manner. Its primary mechanism involves competitive binding to the estrogen receptor, thereby blocking the binding of estradiol (B170435) and inhibiting estrogen-dependent gene expression.

Estrogen Receptor Binding and Antagonism

LY117018 demonstrates a high affinity for the estrogen receptor, comparable to that of estradiol and significantly greater than that of tamoxifen.[1][2] This high-affinity binding allows it to effectively compete with endogenous estrogens, leading to the repression of estrogen-stimulated cellular processes.

Signaling Pathways

The binding of LY117018 to the estrogen receptor initiates a cascade of molecular events that differ from those triggered by estradiol. As a SERM, it can recruit co-repressors to the ER complex, leading to the downregulation of estrogen-responsive genes. The following diagram illustrates a generalized signaling pathway for a SERM like LY117018.

LY117018 has also been shown to suppress oxidative stress-induced endothelial cell apoptosis through the activation of the ERK1/2 signaling pathway.[3]

Quantitative Biological Data

The following tables summarize the available quantitative data on the biological activity of LY117018.

Table 1: Estrogen Receptor Binding Affinity

| Compound | Relative Binding Affinity (Estradiol = 100) | Reference |

| LY117018 | ~100 | [1] |

| Tamoxifen | ~1 | [1] |

Table 2: In Vitro Antiproliferative Activity

| Cell Line | Parameter | Value | Reference |

| MCF-7 (breast cancer) | IC₅₀ (96 hours) | 1 µM | [3] |

Table 3: Effects on Gene Expression and Protein Activity

| Target | Effect | Cell Line/Model | Reference |

| Progesterone Receptor (PR) | No induction | MCF-7 | [2] |

| Tissue-type Plasminogen Activator (t-PA) | Blocks estradiol-induced expression | ES-1 (MCF-7 variant) | [1] |

| p53 | 2- to 3-fold increase in level | T47D (breast cancer) | |

| Retinoblastoma protein (pRb) | Hyperphosphorylation | T47D | |

| Alkaline Phosphatase | Antagonizes estradiol-induced activity | Ishikawa (endometrial cancer) | [4] |

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the search results. However, based on standard methodologies for assessing SERM activity, the following outlines the likely experimental workflows.

Estrogen Receptor Binding Assay

A competitive binding assay would be used to determine the relative binding affinity of LY117018 for the estrogen receptor.

Cell Proliferation Assay

The antiproliferative effects of LY117018 would be assessed using a cell viability assay, such as the MTT or SRB assay.

Discussion and Future Directions

LY117018 is a potent SERM with clear antiestrogenic effects in breast cancer cell lines. Its high affinity for the estrogen receptor makes it an effective competitor of estradiol. The available data suggests that it inhibits cell proliferation and modulates the expression of key estrogen-responsive genes.

A significant gap in the current knowledge is the lack of specific physicochemical data for the TFA salt of LY117018. Future research should aim to synthesize and characterize this salt form to fully understand its properties, including solubility, stability, and hygroscopicity, which are critical for formulation and drug development. Furthermore, more detailed studies are needed to elucidate the complete signaling network affected by LY117018 and to obtain more comprehensive quantitative data on its biological activities in a wider range of in vitro and in vivo models.

Conclusion

The TFA salt of LY117018 represents a compound of interest for the development of endocrine therapies. This technical guide has summarized the current understanding of its biological activities and mechanism of action. While further research is required to fully characterize the TFA salt form and its detailed signaling effects, the existing data provide a strong foundation for its continued investigation as a potential therapeutic agent.

References

- 1. Counteraction of estradiol-induced activation of tissue-type plasminogen activator in a human breast cancer cell line by an anti-estrogen, LY117018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiestrogenic effects of LY 117018 in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Effects of steroid hormones and antisteroids on alkaline phosphatase activity in human endometrial cancer cells (Ishikawa line) - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LY117018 TFA in in vitro Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY117018 is a non-steroidal selective estrogen receptor modulator (SERM) that exhibits potent antiestrogenic properties. As a trifluoroacetate (B77799) (TFA) salt, it is crucial to consider the potential biological activities of both the parent compound and the TFA counter-ion in in vitro studies. LY117018 acts as a high-affinity antagonist of the estrogen receptor (ER), making it a valuable tool for studying estrogen-mediated signaling pathways, particularly in the context of breast cancer research. In ER-positive breast cancer cell lines such as MCF-7, LY117018 has been shown to be a more potent inhibitor of cell growth than tamoxifen, demonstrating its efficacy in blocking the proliferative effects of estrogen. This document provides a detailed protocol for the in vitro use of LY117018 TFA, including cell culture, treatment, and subsequent analysis of its effects on cell proliferation and signaling pathways.

Mechanism of Action

LY117018 exerts its biological effects primarily through competitive binding to the estrogen receptor, preventing the binding of estradiol (B170435) and subsequent transcriptional activation of estrogen-responsive genes. This blockade of ER signaling leads to cell cycle arrest and inhibition of proliferation in ER-dependent cancer cells.

Figure 1: Simplified signaling pathway of LY117018 action.

Quantitative Data

The following table summarizes key quantitative data for LY117018.

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Proliferation) | MCF-7 | 1 µM (after 96 hours) | [1] |

| Receptor Binding Affinity | Estrogen Receptor | Higher than tamoxifen | [2][3] |

Experimental Protocols

Materials and Reagents

-

This compound (powder)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

ER-positive breast cancer cell line (e.g., MCF-7)

-

Appropriate cell culture medium (e.g., DMEM or RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Charcoal-stripped FBS (for hormone deprivation studies)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Sodium Trifluoroacetate (Na-TFA) for control experiments

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other proliferation assay reagents

-

Reagents for Western blotting (lysis buffer, primary and secondary antibodies, etc.)

Stock Solution Preparation

-

This compound Stock:

-

Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Ensure complete dissolution by vortexing.

-

Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C or -80°C for long-term storage.

-

-

Sodium Trifluoroacetate (Na-TFA) Control Stock:

-

To account for any potential effects of the TFA counter-ion, prepare a stock solution of Na-TFA in water or PBS at a concentration equivalent to the highest concentration of TFA that will be present in the this compound-treated wells.

-

Store this stock solution at -20°C.

-

Cell Culture and Maintenance

-

Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Passage cells upon reaching 80-90% confluency using Trypsin-EDTA.

-

For experiments investigating the antiestrogenic effects of LY117018, it is recommended to use phenol (B47542) red-free medium and charcoal-stripped FBS for at least 72 hours prior to the experiment to deplete endogenous estrogens.

Experimental Workflow: Cell Proliferation Assay (MTT)

The following diagram outlines the general workflow for assessing the effect of this compound on cell proliferation.

Figure 2: Experimental workflow for an MTT proliferation assay.

Detailed Protocol for MTT Assay:

-

Seed MCF-7 cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in the appropriate cell culture medium. A typical concentration range to test would be from 0.01 µM to 10 µM.

-

Include the following controls:

-

Vehicle Control: Treat cells with the highest concentration of DMSO used in the this compound dilutions (typically ≤ 0.1%).

-

Na-TFA Control: Treat cells with Na-TFA at a concentration equivalent to the TFA in the highest this compound treatment group.

-

Untreated Control: Cells with medium only.

-

-

Remove the old medium from the cells and add 100 µL of the prepared treatments to the respective wells.

-

Incubate the plate for the desired time points (e.g., 24, 48, 72, or 96 hours).

-

After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis for ER Downstream Signaling

-

Seed MCF-7 cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with this compound (e.g., 1 µM), estradiol (e.g., 10 nM) as a positive control for ER activation, and a combination of both for a desired period (e.g., 24 hours). Include a vehicle control.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against proteins of interest (e.g., ERα, p-ERα, cyclin D1, c-Myc, or β-actin as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Data Presentation and Interpretation

| Treatment Group | Cell Viability (% of Control) | p-ERα Expression (Fold Change) | Cyclin D1 Expression (Fold Change) |

| Vehicle Control (DMSO) | 100% | 1.0 | 1.0 |

| Estradiol (10 nM) | e.g., >100% | e.g., Increased | e.g., Increased |

| This compound (1 µM) | e.g., Decreased | e.g., Decreased | e.g., Decreased |

| Estradiol + this compound | e.g., Decreased | e.g., Decreased | e.g., Decreased |

| Na-TFA Control | Monitor for any significant deviation from the vehicle control | No expected change | No expected change |

Troubleshooting and Considerations

-

TFA Interference: The trifluoroacetate counter-ion has been reported to have anti-proliferative effects at concentrations as low as 10 nM.[4] It is crucial to include a sodium trifluoroacetate control to distinguish the effects of LY117018 from those of the TFA salt. If significant effects are observed with the Na-TFA control, consider exchanging the counter-ion to hydrochloride or another biologically inert salt.

-

Solubility Issues: If this compound does not fully dissolve in DMSO at the desired stock concentration, gentle warming or sonication may be helpful. Ensure the final DMSO concentration in the cell culture medium is non-toxic (generally below 0.5%).

-

Cell Line Specificity: The response to this compound can vary between different cell lines. It is important to determine the optimal concentration range and incubation time for each cell line used.

-

Hormone Deprivation: For robust and reproducible results in studies of estrogen antagonism, ensure complete removal of estrogens from the culture medium by using phenol red-free medium and charcoal-stripped serum.

References

Application Notes and Protocols: Preparation of LY117018 TFA Stock Solution

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY117018 is a selective estrogen receptor modulator (SERM) that is structurally related to raloxifene. It is a valuable tool in endocrinology and cancer research for studying estrogen receptor signaling pathways. LY117018 is often supplied as a trifluoroacetate (B77799) (TFA) salt, which is a remnant of the purification process from solid-phase synthesis. The TFA counterion can influence the solubility and stability of the compound and may have biological effects in sensitive assays. Therefore, proper preparation of a stock solution is critical for obtaining accurate and reproducible experimental results.

These application notes provide a detailed protocol for the preparation of a stock solution of LY117018 TFA, along with information on its chemical properties, solubility, and storage to ensure its effective use in research applications.

Data Presentation

| Property | Value | Source |

| Chemical Formula (LY117018) | C27H25NO4S | [1] |

| Molecular Weight (LY117018) | 459.56 g/mol | [1] |

| Chemical Formula (TFA) | C2HF3O2 | N/A |

| Molecular Weight (TFA) | 114.02 g/mol | N/A |

| Molecular Weight (this compound Salt) | 573.58 g/mol | Calculated |

| Appearance | Solid powder | [1] |

| Primary Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | [1] |

Experimental Protocols

Materials and Equipment

-

This compound (solid powder)

-

Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO

-

Pre-weighing Preparation: Before opening, allow the vial containing this compound to equilibrate to room temperature for 15-20 minutes. This prevents condensation of atmospheric moisture onto the compound.

-

Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.574 mg of this compound (Molecular Weight = 573.58 g/mol ).

-

Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed compound. For a 10 mM stock solution from 0.574 mg, add 100 µL of DMSO.

-

Dissolution: Close the vial tightly and vortex the solution until the solid is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.

Mandatory Visualization

Caption: Workflow for preparing this compound stock solution.

Storage and Stability

The stability of this compound in DMSO stock solutions is crucial for the reliability of experimental outcomes. For the majority of compounds dissolved in DMSO, stock solutions can be stored at -20°C for up to 3 months. Several freeze-thaw cycles are generally tolerated without significant degradation of small molecule products. However, for long-term storage, -80°C is recommended. It is important to use anhydrous DMSO, as water can promote compound degradation. To ensure the integrity of the compound, it is best practice to prepare fresh dilutions in aqueous media for immediate use and not to store aqueous solutions for more than 24 hours.

Safety Precautions

-

LY117018 is a potent biologically active compound. Handle with care and use appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.

-

Trifluoroacetic acid (TFA) is a corrosive substance. While present as a salt, caution should be exercised.

-

All handling of the solid compound and preparation of the stock solution should be performed in a well-ventilated chemical fume hood.

-

Dispose of all waste materials according to institutional and local regulations.

References

Application Notes and Protocols for LY117018 TFA in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY117018, a non-steroidal selective estrogen receptor modulator (SERM), is a potent antagonist of estrogen action.[1] It exhibits a high affinity for the estrogen receptor (ER), approximately 100 times greater than that of tamoxifen, making it a valuable tool for studying estrogen-mediated signaling pathways and for the development of therapies targeting these pathways.[2] This document provides detailed application notes and protocols for the use of LY117018 trifluoroacetate (B77799) (TFA) in in vivo animal studies, with a focus on rodent models.

Considerations for the TFA Salt:

LY117018 is supplied as a trifluoroacetate (TFA) salt. While TFA is commonly used in the purification of synthetic compounds, it is important to be aware of its potential biological effects. High concentrations of TFA have been associated with liver hypertrophy in rats and may interfere with certain biological assays.[3][4][5] Although the acute toxicity of TFA is low, researchers should consider the potential for confounding effects, especially in long-term studies.[3][6] It is recommended to include a vehicle control group that receives the same concentration of TFA as the LY117018 TFA-treated groups to account for any potential effects of the counter-ion.

Mechanism of Action and Signaling Pathway

LY117018 exerts its effects by competitively binding to estrogen receptors (ERα and ERβ), thereby blocking the binding of endogenous estrogens like estradiol.[2] This inhibition of ligand binding prevents the conformational changes in the receptor that are necessary for the transcription of estrogen-responsive genes. The result is a tissue-selective antagonist effect on estrogen signaling.

References

- 1. The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of LY-117018 HCl on bone remodeling and mineral density in the oophorectomized rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. csl.noaa.gov [csl.noaa.gov]

Application Notes and Protocols for LY117018 TFA in Murine Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended dosage, experimental protocols, and mechanistic insights for the use of LY117018, a selective estrogen receptor modulator (SERM), in mouse models. The information is intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound.

Quantitative Data Summary

| Animal Model | Compound Form | Administration Route | Dosage Range | Experimental Focus | Reference |

| Cyclic Female Rats | LY117018-HCl | Subcutaneous (s.c.) | 0.01 - 16 mg/kg | Ovulation inhibition | [1] |

| Ovariectomized Rats | LY117018 | Gavage | 3 mg/kg/day | Osteopenia reversal | [2] |

Experimental Protocols

The following protocols are based on established methodologies for substance administration in mice and should be adapted to specific experimental designs.

Preparation of LY117018 TFA for Administration

Materials:

-

This compound

-

Sterile vehicle (e.g., saline, corn oil, or a solution recommended by the supplier)

-

Sterile vials

-

Vortex mixer

-

Sonicator (optional)

Protocol:

-

Determine the desired concentration of this compound based on the target dosage and the average weight of the mice.

-

Aseptically weigh the required amount of this compound powder.

-

In a sterile vial, add the appropriate volume of the chosen vehicle.

-

Gradually add the this compound powder to the vehicle while vortexing to ensure proper mixing.

-

If the compound does not fully dissolve, sonicate the solution in a water bath until a homogenous suspension or solution is achieved.

-

Store the prepared formulation according to the manufacturer's instructions, protecting it from light and temperature extremes.

Subcutaneous (s.c.) Administration Protocol for Mice

Materials:

-

Prepared this compound solution/suspension

-

Sterile syringes (1 mL)

-

Sterile needles (25-27 gauge)

-

Animal scale

-

Personal protective equipment (gloves, lab coat)

Protocol:

-

Animal Preparation:

-

Weigh each mouse accurately to calculate the precise injection volume.

-

Properly restrain the mouse to ensure its safety and the accuracy of the injection. One common method is to grasp the loose skin at the scruff of the neck.

-

-

Injection Procedure:

-

Draw the calculated volume of the this compound formulation into a sterile syringe.

-

Create a "tent" of skin on the back of the mouse, between the shoulder blades.

-

Wipe the injection site with 70% ethanol and allow it to dry.

-

Insert the needle, bevel up, at the base of the skin tent, parallel to the spine.

-

Gently aspirate to ensure the needle is not in a blood vessel. If blood appears in the syringe hub, withdraw the needle and choose a new injection site.

-

Slowly inject the solution.

-

Withdraw the needle and apply gentle pressure to the injection site for a few seconds.

-

-

Post-injection Monitoring:

-

Return the mouse to its cage and monitor for any immediate adverse reactions, such as distress or leakage from the injection site.

-

Observe the animals regularly according to the experimental protocol for any signs of toxicity or changes in behavior.

-

Signaling Pathway and Experimental Workflow

Mechanism of Action: Selective Estrogen Receptor Modulation

LY117018 acts as a selective estrogen receptor modulator (SERM). Its primary mechanism involves binding to estrogen receptors (ERα and ERβ), leading to conformational changes in the receptor. This interaction can result in either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the target tissue. This dual activity allows SERMs to elicit beneficial estrogen-like effects in some tissues (e.g., bone) while blocking detrimental estrogenic actions in others (e.g., breast).

Caption: Signaling pathway of LY117018 as a SERM.

General Experimental Workflow for In Vivo Studies

The following diagram outlines a typical workflow for conducting an in vivo study in mice to evaluate the efficacy of this compound.

Caption: General experimental workflow for this compound studies in mice.

References

Application of LY117018 TFA in Osteoporosis Research: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY117018, a trifluoroacetic acid (TFA) salt, is a nonsteroidal selective estrogen receptor modulator (SERM) that has demonstrated significant potential in the field of osteoporosis research. As a raloxifene (B1678788) analogue, LY117018 exhibits tissue-specific estrogenic and anti-estrogenic effects, making it a promising candidate for the treatment and prevention of postmenopausal osteoporosis.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the utility of LY117018 TFA in osteoporosis studies. The compound has been shown to favorably impact bone metabolism by inhibiting bone resorption and promoting bone formation, primarily through its interaction with estrogen receptors.

Mechanism of Action

LY117018 exerts its effects on bone through multiple mechanisms. In vitro studies have revealed its ability to significantly inhibit the generation of osteoclasts, the cells responsible for bone resorption. This anti-osteoclastogenic effect is potentially mediated by the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). Furthermore, LY117018 has been observed to stimulate osteogenic differentiation, enhancing the activity of osteoblasts, the bone-forming cells. This is evidenced by increased alkaline phosphatase (ALP) activity, a key marker of osteoblast function. In vivo studies in oophorectomized (OVX) rats, a well-established animal model for postmenopausal osteoporosis, have demonstrated that LY117018 can effectively counteract the loss of bone mineral density (BMD) and the associated increase in bone remodeling markers.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative data reported in preclinical studies on LY117018.

Table 1: In Vitro Efficacy of LY117018

| Parameter | Cell Type | Effect | Effective Concentration Range |

| Osteoclast Generation | Primary Murine Bone Marrow Cells | Significant Inhibition | 10⁻¹² M to 10⁻⁹ M |

| Alkaline Phosphatase Activity | Mouse Calvaria Osteoblasts | Enhanced Activity | 10⁻¹⁴ M to 10⁻⁷ M |

| TNF-α Production | Murine Spleen Cells | Decreased Frequency of TNF-α positive CD8(+) cells | Not specified |

Table 2: In Vivo Efficacy of LY117018 in Oophorectomized Rats (3-Month Treatment)

| Parameter | Treatment Group | Dosage | Outcome |

| Bone Mineral Density (BMD) | LY117018 HCl | 1 mg/kg/day | Offset the reduction in BMD in lumbar spine and left femur |

| Bone Formation Marker (Osteocalcin) | LY117018 HCl | 1 mg/kg/day | Offset the increase in serum levels |

| Bone Formation Marker (Alkaline Phosphatase) | LY117018 HCl | 1 mg/kg/day | Offset the increase in serum levels |

| Bone Resorption Marker (Type I Collagen Carboxyterminal Telopeptide) | LY117018 HCl | 1 mg/kg/day | Offset the increase in serum levels |

| Bone Resorption Marker (Tartrate-Resistant Acid Phosphatase) | LY117018 HCl | 1 mg/kg/day | Offset the increase in serum levels |

Experimental Protocols

1. In Vitro Osteoclastogenesis Inhibition Assay

This protocol is designed to assess the inhibitory effect of this compound on osteoclast formation from murine bone marrow cells.

Materials:

-

This compound

-

Primary murine bone marrow cells

-

α-MEM (Minimum Essential Medium Alpha) supplemented with 10% FBS (Fetal Bovine Serum), 1% Penicillin-Streptomycin

-

1,25-dihydroxyvitamin D₃

-

Tartrate-Resistant Acid Phosphatase (TRAP) staining kit

-

96-well plates

-

Microscope

Procedure:

-

Isolate bone marrow cells from the femurs and tibias of mice and culture them in α-MEM.

-

Seed the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

-

Induce osteoclast differentiation by adding 10⁻⁸ M 1,25-dihydroxyvitamin D₃ to the culture medium.

-

Simultaneously, treat the cells with varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁷ M) or vehicle control.

-

Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 7-9 days, changing the medium every 2-3 days.

-

After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's instructions.

-

Count the number of TRAP-positive multinucleated (≥3 nuclei) cells under a microscope. These are considered osteoclasts.

-

Compare the number of osteoclasts in the this compound-treated wells to the vehicle-treated control wells to determine the inhibitory effect.

2. In Vitro Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)

This protocol measures the effect of this compound on the differentiation of osteoblasts by quantifying alkaline phosphatase (ALP) activity.

Materials:

-

This compound

-

Mouse calvaria osteoblasts

-

Osteoblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Alkaline Phosphatase Assay Kit (p-nitrophenyl phosphate-based)

-

24-well plates

-

Spectrophotometer

Procedure:

-

Isolate osteoblasts from neonatal mouse calvaria and culture them in growth medium.

-

Seed the osteoblasts in a 24-well plate at a density of 5 x 10⁴ cells/well.

-

Once the cells reach confluence, treat them with varying concentrations of this compound (e.g., 10⁻¹⁴ M to 10⁻⁷ M) or vehicle control.

-

Culture the cells for 7-10 days, changing the medium with fresh treatment every 2-3 days.

-

At the end of the treatment period, lyse the cells according to the ALP assay kit protocol.

-

Measure the ALP activity in the cell lysates by quantifying the conversion of p-nitrophenyl phosphate (B84403) to p-nitrophenol at 405 nm using a spectrophotometer.

-

Normalize the ALP activity to the total protein content in each well.

-

Compare the ALP activity in the this compound-treated wells to the vehicle-treated control wells.

3. In Vivo Oophorectomized (OVX) Rat Model of Osteoporosis

This protocol describes the use of an OVX rat model to evaluate the in vivo efficacy of this compound in preventing estrogen deficiency-induced bone loss.

Materials:

-

This compound

-

Female Wistar rats (12 weeks old)